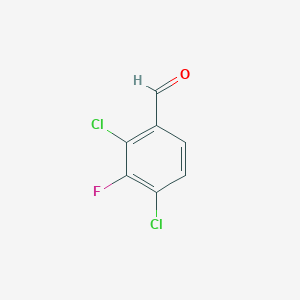

2,4-Dichloro-3-fluorobenzaldehyde

Descripción

Significance of Functionalized Aromatic Aldehydes in Chemical Transformations

Aromatic aldehydes are fundamental intermediates in a vast array of chemical transformations. fiveable.menumberanalytics.com The aldehyde group, characterized by a reactive carbonyl center, readily participates in nucleophilic addition reactions, providing a gateway to a multitude of functional groups. numberanalytics.comfiveable.me This reactivity allows for the synthesis of a diverse range of compounds, including alcohols, amines, and carboxylic acids. egyankosh.ac.in Furthermore, the aromatic ring can be modified through various substitution reactions, enabling the fine-tuning of the molecule's electronic and steric properties. fiveable.me The strategic incorporation of functional groups onto the aromatic scaffold of a benzaldehyde (B42025) derivative is a cornerstone of modern synthetic chemistry, facilitating the assembly of intricate molecules with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comnih.gov

Strategic Role of Halogenation in Modulating Reactivity and Selectivity of Aromatic Systems

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, profoundly influences the reactivity and selectivity of the system. numberanalytics.com Halogens exert a dual electronic effect: they are inductively electron-withdrawing and concurrently act as weak resonance electron-donors. This unique characteristic alters the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack. numberanalytics.comwikipedia.org

The strategic placement of halogens can direct incoming substituents to specific positions on the ring, a concept known as regioselectivity. numberanalytics.com This control is crucial in multi-step syntheses where precise molecular architecture is paramount. numberanalytics.com Moreover, halogen atoms can serve as versatile synthetic handles, participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The reactivity of halogens generally decreases down the group (F > Cl > Br > I), providing chemists with a tunable parameter to modulate reaction rates and outcomes. numberanalytics.com

Overview of 2,4-Dichloro-3-fluorobenzaldehyde as a Key Synthetic Intermediate in Modern Organic Chemistry

Among the vast family of halogenated benzaldehydes, this compound has emerged as a particularly valuable synthetic intermediate. This trisubstituted benzaldehyde derivative possesses a unique arrangement of halogen atoms that imparts specific reactivity and makes it a crucial precursor in the synthesis of a range of target molecules. The chlorine atoms at positions 2 and 4, and the fluorine atom at position 3, create a distinct electronic environment on the benzene (B151609) ring, influencing the reactivity of the aldehyde group and the aromatic system itself. This specific substitution pattern makes it a sought-after building block in the preparation of specialized chemicals, including certain pharmaceuticals and agrochemicals.

The presence of multiple halogen atoms offers several avenues for further functionalization. For instance, the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions. The fluorine atom, due to the strength of the carbon-fluorine bond, often remains intact throughout a synthetic sequence, imparting unique properties to the final product. The strategic interplay of these halogens, combined with the reactivity of the aldehyde group, positions this compound as a key component in the synthetic chemist's toolbox for constructing complex and functionally diverse molecules.

Interactive Data Table: Physicochemical Properties of Halogenated Benzaldehydes

| Property | This compound | 2,3-Dichlorobenzaldehyde | 3-Fluorobenzaldehyde |

| Molecular Formula | C7H3Cl2FO uni.lu | C7H4Cl2O researchgate.net | C7H5FO sigmaaldrich.com |

| Molecular Weight | 193.00 g/mol nih.gov | 175.01 g/mol researchgate.net | 124.11 g/mol sigmaaldrich.com |

| Physical Form | Not specified | Crystalline solid researchgate.net | Liquid sigmaaldrich.com |

| Boiling Point | Not specified | Not specified | 66-68 °C/20 mmHg sigmaaldrich.com |

| Density | Not specified | 1.677 Mg/m³ researchgate.net | 1.17 g/mL at 25 °C sigmaaldrich.com |

| CAS Number | Not explicitly found for this isomer, but related compounds exist. | 6334-18-5 bldpharm.com | 456-48-4 sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABAFIAZCVXLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro 3 Fluorobenzaldehyde

Regioselective Halogenation Approaches for Dichlorofluorobenzaldehyde Scaffolds

Achieving the specific 2,4-dichloro-3-fluoro substitution pattern is a significant synthetic challenge. Regioselective halogenation strategies are therefore crucial, employing methods that direct incoming functional groups to predetermined positions on an aromatic precursor.

Directed Ortho-Metalation and Formylation Strategies for Dichlorofluorobenzaldehyde Precursors

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent, to introduce an aldehyde group with high precision. wikipedia.org

The effectiveness of a DMG is tied to its ability to act as a Lewis base, coordinating with the Lewis acidic lithium agent. baranlab.org Strong DMGs include amides, carbamates, and methoxy groups. organic-chemistry.org In a potential synthesis of a 2,4-dichloro-3-fluorobenzaldehyde precursor, one could start with a 1,3-dichloro-2-fluorobenzene scaffold bearing a potent DMG. The DMG would direct lithiation to one of its ortho positions, which, depending on the DMG's location relative to the halogens, could be the desired C1 position for formylation.

Table 1: Common Directing Metalation Groups (DMGs) and Reaction Components

| Component | Examples | Role in Synthesis |

|---|---|---|

| Directing Metalation Group (DMG) | -CONR₂, -OCONR₂, -OMe, -SO₂NR₂ | Coordinates with organolithium reagent to direct deprotonation to the ortho-position. organic-chemistry.orgbaranlab.org |

| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | Acts as a strong base to deprotonate the aromatic ring ortho to the DMG. uwindsor.ca |

| Formylating Electrophile | N,N-Dimethylformamide (DMF) | Reacts with the aryllithium intermediate to introduce the formyl (-CHO) group. |

The general mechanism involves the initial complexation of the organolithium reagent with the DMG, followed by regioselective deprotonation to form a stabilized aryllithium species. wikipedia.org Subsequent reaction with an electrophile like N,N-dimethylformamide (DMF) installs the aldehyde functionality. This strategy circumvents the statistical mixtures often produced by classical electrophilic aromatic substitution methods like Friedel-Crafts formylation. wikipedia.orgnih.gov

Halogen-Exchange Fluorination Techniques Applied to Dichlorobenzaldehyde Derivatives

Halogen-exchange (Halex) fluorination is a widely used industrial method for introducing fluorine atoms into aromatic rings. wikipedia.org This nucleophilic aromatic substitution reaction typically involves replacing a chlorine or bromine atom with fluorine using a metal fluoride salt, most commonly potassium fluoride (KF). google.com The reaction often requires high temperatures and the use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt in an aprotic solvent. google.comgoogleapis.com

For the synthesis of fluorobenzaldehydes, a dichlorobenzaldehyde derivative can serve as the starting material. For instance, reacting 2,4-dichlorobenzaldehyde (B42875) with spray-dried potassium fluoride at elevated temperatures can lead to the substitution of one or both chlorine atoms. google.com The regioselectivity of the exchange depends on the activation of the C-Cl bond by electron-withdrawing groups. The aldehyde group activates the ortho and para positions, making the chlorine at C-4 more susceptible to exchange than the one at C-2.

A study on the synthesis of fluorobenzaldehydes demonstrated the conversion of 2,4-dichlorobenzaldehyde using KF. google.comgoogleapis.com The reaction, conducted at 230°C in the presence of tetraphenylphosphonium bromide and 18-crown-6 as catalysts, resulted primarily in the formation of 2,4-difluorobenzaldehyde, indicating that under forcing conditions, both chlorine atoms can be exchanged. google.comgoogleapis.com

Table 2: Example of Halogen-Exchange Fluorination of a Dichlorobenzaldehyde

| Starting Material | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | KF, Tetraphenylphosphonium bromide, 18-crown-6 | 230°C | 2,4-Difluorobenzaldehyde | 49% google.com |

Multi-Step Functional Group Transformations for Introducing Chlorine and Fluorine

When direct halogenation or halogen exchange does not provide the desired regiochemistry, a multi-step approach involving sequential functional group transformations is employed. libretexts.org This strategy builds the desired substitution pattern through a series of reliable and high-yielding reactions. Such a sequence may involve nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type reactions to introduce halogens.

A potential pathway to this compound could begin with a simpler, commercially available fluorinated compound, such as 3-fluoroaniline or 3-fluorotoluene. The synthesis would proceed through the following conceptual steps:

Introduction of the First Chlorine: A chlorination reaction, such as electrophilic chlorination, on the 3-fluoroaromatic starting material. The directing effect of the fluorine and the other substituent would need to be carefully considered.

Introduction of a Nitro Group: Nitration of the fluorochloro-aromatic intermediate. The nitro group can serve as a placeholder and a directing group for subsequent steps.

Reduction and Diazotization: The nitro group is reduced to an amino group (-NH₂), which is then converted into a diazonium salt (-N₂⁺) using nitrous acid. youtube.com

Sandmeyer Reaction: The diazonium salt is a versatile intermediate that can be replaced with the second chlorine atom using a copper(I) chloride catalyst.

Formation of the Aldehyde: The final step would be the conversion of the remaining functional group (e.g., a methyl group from the starting 3-fluorotoluene) into the aldehyde via oxidation.

This step-wise approach provides superior control over the final arrangement of substituents on the aromatic ring compared to direct, one-pot halogenation methods.

Oxidative and Reductive Pathways in the Synthesis of this compound

Alternative synthetic routes focus on manipulating an existing carbon functional group on a pre-halogenated aromatic ring. These pathways typically involve the oxidation of a methyl group or a reduction-oxidation sequence starting from a carboxylic acid.

Selective Oxidation of Halogenated Toluene Derivatives

The direct oxidation of a methyl group on a toluene derivative to an aldehyde is an attractive and atom-economical synthetic step. A key challenge in this transformation is preventing over-oxidation to the corresponding benzoic acid, which is thermodynamically more stable. mdpi.com

The synthesis of this compound can be achieved by the selective oxidation of 2,4-dichloro-3-fluorotoluene. Various methods have been developed for this purpose:

Etard Reaction: A classic method involving the use of chromyl chloride (CrO₂Cl₂) in a non-polar solvent like carbon tetrachloride. youtube.com This reaction forms an intermediate complex that can be hydrolyzed to yield the aldehyde.

Catalytic Aerobic Oxidation: Modern approaches utilize transition metal catalysts, such as those based on cobalt, manganese, and bromide salts, to carry out the oxidation using air or molecular oxygen as the oxidant. rsc.orgtsijournals.com These methods are considered greener alternatives to stoichiometric chromium-based oxidants. researchgate.net Studies on toluene oxidation have shown that catalyst systems like Co/Mn/Br can achieve good selectivity for the benzaldehyde (B42025) product under optimized conditions. rsc.orgtsijournals.com

Table 3: Catalytic Systems for Selective Toluene Oxidation

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| Co(OAc)₂ / N-hydroxyphthalimide (NHPI) | O₂ (aerobic) | Achieves high conversion and selectivity by preventing over-oxidation to benzoic acid. uniroma1.it |

| Co/Mn/Br | Air / O₂ | Effective for various toluene derivatives; reaction parameters like temperature and pressure significantly influence selectivity. rsc.orgtsijournals.com |

The choice of catalyst and reaction conditions is critical to maximize the yield of the desired aldehyde while minimizing the formation of the carboxylic acid byproduct.

Reduction of Carboxylic Acid Precursors and Subsequent Oxidation

An alternative, two-step pathway to the aldehyde involves the reduction of a carboxylic acid to a primary alcohol, followed by its selective oxidation back to the aldehyde. This approach is often preferred when direct oxidation of the corresponding toluene is difficult to control.

The synthesis would begin with 2,4-dichloro-3-fluorobenzoic acid, which can be prepared via methods like the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene followed by haloform reaction of the resulting acetophenone. google.com

Reduction to Benzyl Alcohol: The 2,4-dichloro-3-fluorobenzoic acid is first reduced to (2,4-dichloro-3-fluorophenyl)methanol. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester and then reducing it.

Selective Oxidation to Aldehyde: The resulting benzyl alcohol is then oxidized to this compound. To avoid over-oxidation, mild and selective oxidizing agents are required. Common reagents for this step include:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

This reduction-oxidation sequence offers excellent control and generally provides high yields of the desired aldehyde, making it a reliable, albeit longer, synthetic route.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. yale.eduacs.orgorganic-chemistry.orgnih.gov These principles guide the development of advanced synthetic methodologies for complex molecules like this compound, emphasizing waste prevention, atom economy, the use of less hazardous chemicals, and the application of catalysis. yale.eduacs.orgorganic-chemistry.org

Catalytic Approaches for Sustainable Production of Halogenated Benzaldehydes

Catalytic reactions are a cornerstone of green chemistry as they can reduce energy consumption, increase selectivity, and minimize waste compared to stoichiometric processes. yale.edu While specific catalytic routes for the direct synthesis of this compound are not extensively documented in publicly available research, several catalytic methods applied to analogous halogenated benzaldehydes demonstrate potential pathways.

One prominent catalytic approach is the Vilsmeier-Haack reaction , which can be used for the formylation of activated aromatic rings. A patented process for the synthesis of 2,4-dichlorobenzaldehyde utilizes this reaction, which could theoretically be adapted for a 1,3-dichloro-2-fluorobenzene precursor. This method involves reacting the aromatic substrate with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). google.com The catalytic nature of this process lies in the regeneration of the active formylating agent.

Another relevant catalytic method is the halogen-exchange (Halex) reaction . This process is particularly pertinent for the introduction of fluorine into an aromatic ring. A patented method describes the synthesis of various fluorobenzaldehydes from their corresponding chloro- or bromo-benzaldehyde precursors using an alkali metal fluoride in the presence of a phase-transfer catalyst, such as a quaternary phosphonium or ammonium salt. googleapis.comgoogle.com This approach can be highly selective and offers the advantage of catalyst recyclability, aligning with green chemistry principles. For instance, 4-fluorobenzaldehyde can be produced from 4-chlorobenzaldehyde via a halogen-exchange reaction. wikipedia.org

Furthermore, reductive carbonylation of aryl halides presents a catalytic route to benzaldehydes. Research has demonstrated the synthesis of 4-chloro-3-fluorobenzaldehyde from the corresponding aryl iodide using a rhodium(III) chloride trihydrate catalyst with carbon monoxide and hydrogen. chemicalbook.com This methodology showcases the potential for catalytic C-H activation and carbonylation to produce complex halogenated benzaldehydes.

Below is a table summarizing catalytic approaches applicable to the synthesis of halogenated benzaldehydes, which could be adapted for this compound.

| Catalytic Method | Precursor Example | Catalyst Example | Product Example | Key Advantages |

| Vilsmeier-Haack Reaction | 1,3-Dichlorobenzene | Phosphorus oxychloride/DMF | 2,4-Dichlorobenzaldehyde | Utilizes common reagents |

| Halogen-Exchange (Halex) | 2,4,5-Trichlorobenzaldehyde | Quaternary phosphonium salt | Fluorinated benzaldehyde derivative | Potential for catalyst recycling |

| Reductive Carbonylation | 4-Iodo-1-chloro-2-fluorobenzene | Rhodium(III) chloride trihydrate | 4-Chloro-3-fluorobenzaldehyde | Direct formylation of aryl halides |

Solvent-Free and Environmentally Conscious Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. nih.gov Developing solvent-free or environmentally conscious synthetic methods is therefore a critical area of research.

One notable example of a solvent-free approach is the use of mechanochemistry , where mechanical force, such as grinding, is used to initiate and sustain a chemical reaction. While not specifically documented for this compound, this technique has been successfully applied to other aldehyde syntheses.

A patented process for producing fluorobenzaldehydes from halogenated benzaldehydes highlights the potential for solvent-free reaction conditions . googleapis.comgoogle.com In this method, the reaction between a halogenated benzaldehyde and a metal fluoride in the presence of a phase-transfer catalyst can be conducted without a solvent, thereby significantly reducing the environmental impact and simplifying product purification. googleapis.comgoogle.com For example, the synthesis of 2,4-difluorobenzaldehyde from 2,4-dichlorobenzaldehyde has been achieved under these conditions. google.com

The use of safer, recyclable solvents is another important aspect of green synthesis. While traditional syntheses may use chlorinated solvents, greener alternatives are being explored. For instance, the selective electrosynthesis of aldehydes can be performed in systems that allow for electrolyte recycling, minimizing waste. rsc.org

The table below outlines some environmentally conscious methodologies that could be applied to the synthesis of this compound.

| Methodology | Description | Example Application | Environmental Benefit |

| Solvent-Free Halogen Exchange | Reaction of a chlorinated benzaldehyde with a fluoride salt and a phase-transfer catalyst without a solvent. | Synthesis of 2,4-difluorobenzaldehyde from 2,4-dichlorobenzaldehyde. google.com | Elimination of solvent waste, simplified purification. |

| Tandem Electrochemical-Chemical Catalysis | Spatially decoupled electrosynthesis and catalytic reaction, allowing for electrolyte recycling. | Selective alcohol electrooxidation to aldehydes. rsc.org | Reduced waste from supporting electrolytes. |

| Autoxidation in Safe Solvents | Oxidation of aldehydes using air or oxygen, potentially under sunlight or LED light, in non-hazardous solvents. | Synthesis of peracids and carboxylic acids from various aldehydes. osaka-u.ac.jp | Avoidance of toxic and dangerous oxidizing agents. |

Chemical Reactivity and Reaction Mechanisms of 2,4 Dichloro 3 Fluorobenzaldehyde

Electronic Effects and Intrinsic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, the substituents on the aromatic ring can either enhance or diminish this electrophilicity.

The chlorine and fluorine atoms on the benzene (B151609) ring are electron-withdrawing groups. Their presence increases the electrophilic character of the carbonyl carbon in 2,4-Dichloro-3-fluorobenzaldehyde. chemimpex.com This enhancement of electrophilicity makes the aldehyde group more susceptible to attack by nucleophiles. The combined inductive effect of the two chlorine atoms and the fluorine atom withdraws electron density from the aromatic ring, which in turn pulls electron density from the aldehyde group, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles. ncert.nic.in

In general, aldehydes are more reactive in nucleophilic addition reactions than ketones for both steric and electronic reasons. ncert.nic.in The presence of only one alkyl or aryl substituent in aldehydes, as opposed to two in ketones, results in less steric hindrance for the approaching nucleophile. ncert.nic.in Electronically, the two alkyl groups in ketones are electron-donating, which reduces the electrophilicity of the carbonyl carbon more effectively than the single substituent in aldehydes. ncert.nic.in In the case of this compound, the strong electron-withdrawing nature of the halogenated ring further amplifies the inherent reactivity of the aldehyde group.

The enhanced electrophilicity of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. ncert.nic.in In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final addition product. The general mechanism involves the attack of the nucleophile perpendicular to the plane of the sp² hybridized orbitals of the carbonyl carbon, resulting in a change in hybridization from sp² to sp³. ncert.nic.in

Common nucleophilic addition reactions that aldehydes undergo include the formation of cyanohydrins with hydrogen cyanide (HCN), acetals with alcohols, and addition of Grignard reagents. ncert.nic.inyoutube.com While specific studies on this compound are not extensively detailed in the provided results, its structural similarity to other benzaldehydes suggests it would readily participate in such reactions. For instance, benzaldehyde (B42025) reacts with HCN to form a cyanohydrin, a reaction that is often slow with pure HCN and thus catalyzed. ncert.nic.in

Aromatic Substitution Reactions on the Dichlorofluorobenzene Ring

The electron-deficient nature of the aromatic ring in this compound, a consequence of the electron-withdrawing halogen substituents and the aldehyde group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This is in contrast to typical aromatic compounds which are nucleophilic and undergo electrophilic substitution. wikipedia.org

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily lost in this step. Subsequently, the leaving group is expelled, and aromaticity is restored. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (typically a halide). wikipedia.orglibretexts.org

In this compound, the aldehyde group and the halogen atoms activate the ring for nucleophilic attack. The positions of these substituents direct the incoming nucleophile to specific sites on the ring.

The identity and position of the halogen atoms play a crucial role in determining the regioselectivity of SNAr reactions. In general, for SNAr reactions, the leaving group ability of halogens follows the order F > Cl > Br > I. libretexts.org This is counterintuitive based on bond strength but is explained by the rate-determining step being the nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack. libretexts.orgreddit.com

In the case of di- or poly-halogenated aromatic compounds, the position of the halogens relative to each other and to other activating groups determines which halogen is preferentially substituted. For instance, in 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position, but this can be altered by the presence of other substituents on the ring. wuxiapptec.com Computational models have been developed to predict the regioselectivity of SNAr reactions based on the stability of the intermediate Meisenheimer complex. strath.ac.ukresearchgate.net For this compound, the fluorine at position 3 is ortho to both chlorine atoms and the aldehyde group, while the chlorine at position 4 is para to the aldehyde group and meta to the other chlorine. The chlorine at position 2 is ortho to the aldehyde group and the fluorine. The interplay of these electronic and steric factors will dictate the preferred site of nucleophilic attack.

The mechanism of SNAr reactions can be influenced by the nature of the nucleophile. strath.ac.uk Studies on related dihalogenated compounds have shown that reactions with different nucleophiles, such as amines, alcohols, and thiols, can lead to sequential substitutions. nih.gov For example, the reaction of 2,4-difluoronitrobenzene (B147775) with one or two different amines can produce porous organic materials. nih.gov

While some SNAr reactions proceed through the classical two-step addition-elimination mechanism involving a Meisenheimer intermediate, computational studies have suggested that some reactions may follow a concerted mechanism where bond formation and bond breaking occur in a single step, particularly when the leaving group is chloride or bromide. strath.ac.ukresearchgate.net The specific mechanism for this compound with various nucleophiles would require detailed experimental and computational investigation.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions are profoundly influenced by the substituents attached to the aromatic ring. Substituents are broadly classified as either activating or deactivating and as directors for incoming electrophiles to the ortho, para, or meta positions.

Deactivation and Directing Effects of Halogen and Aldehyde Groups

Halogen Substituents (-Cl, -F): Halogens are a unique class of substituents in the context of EAS. They are considered deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. pressbooks.pub This deactivation stems from their strong electron-withdrawing inductive effect, a consequence of their high electronegativity, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. masterorganicchemistry.com

Aldehyde Substituent (-CHO): The aldehyde group is a moderately deactivating group. organicchemistrytutor.com Its deactivating nature arises from both a strong electron-withdrawing inductive effect and a powerful electron-withdrawing resonance effect (π-acceptor). masterorganicchemistry.com The carbonyl carbon is highly electrophilic, pulling electron density out of the ring.

Unlike halogens, the aldehyde group is a meta-director. organicchemistrytutor.com This is because the deactivation is most pronounced at the ortho and para positions, as shown by resonance structures that place a partial positive charge at these sites. Consequently, the meta positions are the least deactivated and thus the most favorable sites for electrophilic attack. organicchemistrytutor.com

Combined Effects in this compound: In this compound, the aromatic ring is heavily substituted with deactivating groups. Therefore, the molecule is significantly less reactive towards electrophiles than benzene. The directing effects of the substituents are in opposition. The halogens direct ortho and para to their own positions, while the aldehyde group directs meta to its position. Predicting the exact outcome of an EAS reaction on this substrate is complex and would depend heavily on the specific reaction conditions and the nature of the electrophile. However, the strong deactivation of the ring means that harsh conditions would likely be required for any substitution to occur.

| Substituent Group | Electronic Effect | Ring Reactivity | Directing Effect |

| Halogens (-F, -Cl) | Inductive: Electron-withdrawingResonance: Electron-donating | Deactivating pressbooks.pub | ortho, para chadsprep.commasterorganicchemistry.com |

| Aldehyde (-CHO) | Inductive: Electron-withdrawingResonance: Electron-withdrawing | Deactivating organicchemistrytutor.com | meta organicchemistrytutor.com |

Condensation and Cyclization Reactions Involving this compound

The aldehyde functional group in this compound is the primary site for a variety of important condensation and cyclization reactions. These reactions typically involve the nucleophilic addition to the carbonyl carbon, often followed by a dehydration step.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. alevelchemistry.co.uk It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, ethyl acetoacetate, or malononitrile. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.org

The mechanism proceeds via nucleophilic addition of the enolate to the carbonyl group of the aldehyde, in this case, this compound. This is followed by a dehydration step, eliminating a molecule of water to yield a stable α,β-unsaturated product. wikipedia.org The use of fluorinated benzaldehydes in Knoevenagel condensations has been documented, leading to the synthesis of various fluorinated stilbenes and other conjugated systems. beilstein-journals.org A three-component reaction involving 4-fluorobenzaldehyde, a β-ketonitrile, and a secondary amine can proceed through an initial Knoevenagel condensation. mdpi.com This highlights the capability of the aldehyde group in fluorinated benzaldehydes to participate in such C-C bond formations.

Schiff Base Formation and Imine Chemistry

This compound readily reacts with primary amines to form Schiff bases, also known as imines. wikipedia.org A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group, -C=N-), where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. nih.govjocpr.com

The formation of a Schiff base is a condensation reaction. It generally proceeds by the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration, typically under acid catalysis, to yield the final imine. researchgate.net The reactions are often carried out by refluxing the aldehyde and amine in a solvent like ethanol. researchgate.netsbmu.ac.ir The formation of Schiff bases from various substituted benzaldehydes, including fluorobenzaldehydes, is a well-established synthetic route used to create compounds for various applications, including medicinal chemistry. wikipedia.orgnih.gov

Derivatization Strategies and Synthetic Applications of 2,4 Dichloro 3 Fluorobenzaldehyde

Synthesis of Advanced Pharmaceutical Intermediates

The functionalized core of 2,4-dichloro-3-fluorobenzaldehyde serves as a foundational building block for a variety of advanced pharmaceutical intermediates. Its aldehyde group readily participates in condensation and cyclization reactions, enabling the construction of diverse and complex molecular architectures.

Heterocyclic compounds are central to drug discovery, forming the core structure of a vast number of therapeutic agents. The strategic use of this compound in multicomponent reactions and cyclocondensation processes allows for the efficient synthesis of various heterocyclic systems. The specific halogenation pattern of the ring is crucial in modulating the physicochemical and biological properties of the resulting molecules.

Pyrimidine Derivatives:

Pyrimidines, or 1,3-diazines, are a class of heterocyclic compounds fundamental to the structure of nucleic acids like DNA and RNA. bu.edu.eg Their derivatives are known to exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. The most common and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg

In this context, this compound can be utilized as a key component in multicomponent reactions to generate pyrimidine scaffolds. For instance, in a one-pot reaction, an aromatic aldehyde, a β-keto-ester, and an N-C-N source like urea or guanidine can be condensed to form highly substituted pyrimidine derivatives. nanobioletters.comnih.gov The reaction typically proceeds via an initial condensation between the aldehyde and the β-keto-ester, followed by cyclization with the N-C-N component. Various catalysts, including Lewis acids like YbCl₃ or heterogeneous catalysts, can be employed to facilitate these transformations. bu.edu.egnanobioletters.com

Table 1: General Synthesis of Pyrimidine Derivatives

| Reactants | Reagents/Conditions | Product Type |

|---|---|---|

| Aromatic Aldehyde (e.g., this compound), β-Dicarbonyl Compound, Urea/Thiourea | Acid or Base Catalyst, Reflux | Dihydropyrimidinones/-thiones |

| Aromatic Aldehyde, Malononitrile, 2-Aminobenzimidazole | ZnCr₂O₄ Nanoparticles, Ultrasonic Irradiation | Imidazo[1,2-a]pyrimidine derivatives |

Pyridinone Derivatives:

Pyridinones are another important class of N-heterocycles that serve as key structural motifs in many biologically active compounds. nih.goveurekaselect.com Multi-component reactions provide an efficient route to synthesize highly functionalized pyridinone derivatives. eurekaselect.com A common approach involves the reaction of an aromatic aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate or malononitrile), and an ammonia source. nih.govpreprints.org

For example, the Hantzsch synthesis or related methodologies can be adapted where this compound, a β-ketoester, and a cyanoacetamide derivative react in the presence of a base catalyst to yield substituted dihydropyridinone structures. nih.govsciforum.net The use of various catalysts, such as L-proline or nanostructured ZnO, can enhance the efficiency and environmental friendliness of these syntheses. nih.govpreprints.org

Quinazoline Scaffolds:

Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. nih.gov This scaffold is present in numerous pharmacologically active molecules with a broad spectrum of activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

The synthesis of quinazolines often involves the reaction of 2-aminobenzonitriles or 2-aminobenzamides with aldehydes. In a typical reaction, this compound can be condensed with a 2-aminobenzonitrile derivative in the presence of a catalyst to form an intermediate which then undergoes cyclization to yield the quinazoline core. Modern synthetic methods employ various catalytic systems, including copper-catalyzed tandem reactions, to achieve this transformation under mild and efficient conditions. nih.govnih.gov One-pot syntheses starting from 2-aminobenzophenones, aryl aldehydes, and ammonium acetate catalyzed by recyclable nanoparticles have also been developed. nih.gov

Thiadiazole Scaffolds:

Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole isomer and its derivatives are of particular interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer effects. jocpr.comnih.govmdpi.com

A primary method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. jocpr.commdpi.comnanobioletters.com To incorporate the 2,4-dichloro-3-fluorophenyl moiety, this compound can first be oxidized to the corresponding benzoic acid. This acid can then be reacted with thiosemicarbazide to form the desired 5-(2,4-dichloro-3-fluorophenyl)-1,3,4-thiadiazol-2-amine. mdpi.com Alternatively, the aldehyde can be reacted with thiosemicarbazide to form a thiosemicarbazone, which can then be oxidatively cyclized to the thiadiazole ring using reagents like ferric chloride.

Benzoxazine Structures:

Benzoxazines are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. They are valuable precursors for high-performance phenolic resins and also exhibit a range of biological activities. nih.govpreprints.org The synthesis of 1,3-benzoxazines is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. researchgate.net

To synthesize benzoxazine structures incorporating the this compound moiety, a multi-step approach is required. First, the aldehyde can be reduced to the corresponding benzyl alcohol, which is then converted to a primary amine (2,4-dichloro-3-fluorobenzylamine). This amine can then be reacted with a suitable phenol and formaldehyde to construct the benzoxazine ring. nih.govpreprints.org Another route involves the reaction of a salicylamide with a chloroformic acid ester in a basic aqueous medium to form 1,3-benzoxazine-2,4-diones. google.com

Hexahydropyrimidine Structures:

Hexahydropyrimidines are saturated six-membered rings containing two nitrogen atoms. These structures can be considered as cyclic aminals and are important intermediates in organic synthesis. Their synthesis often involves the condensation of a 1,3-diamine with an aldehyde or ketone.

Specifically, this compound can react with a 1,3-diamine, such as 1,3-diaminopropane, in a cyclocondensation reaction to form a substituted hexahydropyrimidine. This reaction is typically catalyzed by an acid and involves the formation of two imine bonds followed by ring closure. The resulting N,N'-disubstituted hexahydropyrimidine will bear the 2,4-dichloro-3-fluorophenyl group at the C2 position of the heterocyclic ring.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as important precursors for various flavonoids and other heterocyclic compounds. ijarsct.co.in They are typically synthesized via the Claisen-Schmidt condensation, which is an aldol condensation between an aromatic aldehyde and an acetophenone in the presence of a base or acid catalyst. ijarsct.co.injetir.orgjocpr.com

The synthesis of a chalcone featuring the specific substitution pattern of this compound involves its reaction with a substituted or unsubstituted acetophenone. The reaction is commonly carried out in an alcoholic solvent using a base such as sodium hydroxide or potassium hydroxide. ijarsct.co.innih.gov The α,β-unsaturated carbonyl system in the resulting chalcone is a key pharmacophore responsible for many of its biological activities and also serves as a versatile handle for further chemical modifications, such as Michael additions or cycloadditions, to create more complex conjugated systems and heterocyclic structures. ijarsct.co.innih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH / Ethanol | (E)-1-phenyl-3-(2,4-dichloro-3-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | NaOH or KOH / Ethanol | (E)-1-(4-hydroxyphenyl)-3-(2,4-dichloro-3-fluorophenyl)prop-2-en-1-one |

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying parts of a lead molecule, chemists can identify key structural features, known as pharmacophores, that are essential for its therapeutic effect.

The 2,4-dichloro-3-fluorophenyl moiety, derived from this compound, is a valuable fragment in SAR studies for several reasons:

Electronic Effects : The chlorine and fluorine atoms are electron-withdrawing groups, which can significantly alter the electron density of the aromatic ring and, consequently, the pKa, reactivity, and binding interactions of the entire molecule.

Lipophilicity : Halogen atoms increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

Steric Profile : The specific placement of the three substituents creates a distinct steric profile that can influence how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket.

For example, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists for type 2 diabetes, SAR studies on compounds like INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide) have highlighted the importance of the halogen substitution pattern. nih.govnih.gov Studies of analogues of INT131, which contains a 2,4-dichlorinated ring, have shown that electron-withdrawing groups on this part of the molecule are crucial for potent activity. nih.gov The substitution at position 4 of the benzene ring was associated with higher transcriptional activity, while substitution at position 2 helped in tighter packing within the receptor. nih.govnih.gov By incorporating the 2,4-dichloro-3-fluorophenyl group into potential drug candidates, researchers can systematically probe these electronic, lipophilic, and steric effects to optimize the compound's efficacy and safety profile.

Construction of Heterocyclic Systems from this compound Analogues

Applications in Agrochemical Synthesis

The strategic incorporation of fluorine atoms into agrochemical candidates is a widely recognized approach to enhance their efficacy and metabolic stability. Halogenated benzaldehydes, such as this compound, serve as crucial intermediates in the synthesis of these complex fluorine-containing agricultural chemicals. The reactivity of the aldehyde group, combined with the specific substitution pattern on the aromatic ring, allows for a variety of chemical transformations to produce more elaborate molecular scaffolds.

Building Block for Fluorine-Containing Agrochemicals

This compound is a valuable starting material for the synthesis of a range of fluorine-containing agrochemicals. The presence of chlorine and fluorine atoms on the benzene ring influences the electronic properties of the molecule, making it a versatile precursor for various derivatization strategies. The aldehyde functional group provides a reactive site for the construction of more complex structures, which are often key components of modern fungicides, herbicides, and insecticides.

The production of fluorobenzaldehydes, including those with additional halogen substituents, is an important industrial process for the agrochemical industry. Patents have described methods for the synthesis of fluorobenzaldehydes from readily available halogenated benzaldehydes. For instance, processes have been developed for producing fluorobenzaldehydes by reacting a halogenated benzaldehyde (B42025) with a metal fluoride in the presence of a catalyst. These methods are designed to be suitable for industrial-scale production, yielding intermediates that are pivotal for the synthesis of fluorine-containing agricultural chemicals.

While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the derivatization of similar fluorinated benzaldehydes is a common theme in agrochemical research and development. The general synthetic utility of this class of compounds is well-established. For example, the aldehyde can be converted into other functional groups or used in condensation reactions to build larger molecules. These subsequent molecules can then be further modified to produce the final active ingredient. The strategic placement of the fluorine and chlorine atoms in the starting material is crucial as it ultimately dictates the biological activity and selectivity of the resulting agrochemical.

Computational and Spectroscopic Characterization of 2,4 Dichloro 3 Fluorobenzaldehyde and Its Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of complex molecules like 2,4-dichloro-3-fluorobenzaldehyde. These computational methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP method with basis sets like 6-311+G and 6-311++G, are employed to determine the most stable molecular geometry. nih.gov These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule to find its lowest energy conformation. semanticscholar.org

The optimized geometry of halogenated benzaldehydes, including derivatives of this compound, typically reveals a planar aromatic ring. nih.gov The planarity is influenced by the electronic effects of the halogen substituents. The calculated bond lengths, such as C-Cl and C-F, are consistent with experimental data from crystallographic studies of similar compounds. For instance, C-Cl bond lengths in dichlorobenzene derivatives typically range from 1.731 to 1.756 Å, while C-F bond lengths in difluorobenzene are around 1.3486 to 1.3553 Å. nih.gov

Table 1: Representative Bond Lengths in Halogenated Benzenes

| Bond | Typical Length (Å) | Source |

| C-Cl | 1.731 - 1.756 | nih.gov |

| C-F | 1.3486 - 1.3553 | nih.gov |

This table presents typical bond lengths for C-Cl and C-F in related halogenated benzene (B151609) structures as determined by crystallographic studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For halogenated benzaldehydes, the HOMO is often localized on the aromatic ring with contributions from the halogen lone pairs, while the LUMO is typically centered on the aldehyde group. This distribution of electron density indicates that the aldehyde group is the likely site for nucleophilic attack. The HOMO-LUMO gap can be calculated using DFT methods, providing insights into the molecule's electronic transitions and potential for charge transfer within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In molecules like this compound, the MEP map typically shows the most negative potential around the oxygen atom of the carbonyl group, making it a prime target for electrophiles. researchgate.net Conversely, the hydrogen atom of the aldehyde group and the aromatic protons exhibit positive potential, indicating their susceptibility to nucleophilic attack. The halogen atoms also influence the electrostatic potential of the aromatic ring.

Thermochemical Parameters and Reaction Energy Profiles

Computational methods can be used to calculate various thermochemical parameters, such as enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the thermodynamics of reactions involving this compound and its derivatives. For instance, the heat capacities and enthalpy of fusion for similar compounds like 2,4-dichlorobenzaldehyde (B42875) have been experimentally determined and can serve as a reference. researchgate.net

Reaction energy profiles can be calculated to map the energy changes that occur during a chemical reaction. These profiles help in identifying transition states and determining the activation energies, providing insights into the reaction kinetics. For example, in the reaction of halogenated benzaldehydes, the presence of electron-withdrawing halogen substituents can facilitate nucleophilic substitution reactions. mdpi.com

Table 2: Thermodynamic Data for 2,4-Dichlorobenzaldehyde

| Property | Value | Unit | Source |

| Melting Temperature | 347.24 ± 0.13 | K | researchgate.net |

| Molar Enthalpy of Fusion | 20468 ± 19 | J · mol⁻¹ | researchgate.net |

| Molar Entropy of Fusion | 58.94 ± 0.04 | J · K⁻¹ · mol⁻¹ | researchgate.net |

This table provides experimentally determined thermodynamic data for the related compound 2,4-dichlorobenzaldehyde.

Bond Dissociation Energies and Conformational Analysis

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.orgucsb.edu It is a direct measure of bond strength. wikipedia.org BDEs for various bonds within this compound can be computationally estimated to predict which bonds are most likely to break under certain conditions, such as pyrolysis or photolysis.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For benzaldehyde (B42025) derivatives, the primary conformational freedom involves the rotation of the aldehyde group relative to the benzene ring. Studies on difluorobenzaldehydes have shown the coexistence of syn and anti conformers, with the energy difference between them being influenced by steric and electrostatic interactions between the aldehyde group and the ortho-substituents. acs.orgcdnsciencepub.com For this compound, conformational analysis can predict the preferred orientation of the aldehyde group, which can impact its reactivity and spectroscopic properties.

Advanced Spectroscopic Techniques for Structural Elucidation

While computational methods provide theoretical insights, spectroscopic techniques offer experimental verification of the molecular structure and properties of this compound.

Due to the limited availability of specific spectroscopic data for this compound in the provided search results, a detailed analysis under this section cannot be comprehensively generated. However, based on the analysis of related halogenated benzaldehydes, the following spectroscopic techniques would be instrumental in its structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. ¹⁹F NMR would be particularly useful for probing the environment of the fluorine atom.

Infrared (IR) and Raman Spectroscopy: These techniques would identify the characteristic vibrational modes of the molecule. The carbonyl (C=O) stretching frequency of the aldehyde group would be a prominent feature, and its position would be affected by the electronic effects of the halogen atoms.

Mass Spectrometry (MS): MS would determine the molecular weight and provide information about the fragmentation pattern of the molecule, which can aid in structural confirmation.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the positions of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms on the benzaldehyde ring can be unequivocally assigned.

In the ¹H NMR spectrum of a substituted benzaldehyde, the aldehydic proton is highly deshielded and typically appears as a singlet at a distinct downfield position, often between 9.5 and 10.5 ppm. The aromatic protons exhibit chemical shifts and multiplicities that are highly dependent on the electronic effects (both inductive and resonance) of the substituents. For this compound, the two remaining aromatic protons would show specific splitting patterns due to coupling with each other and with the fluorine atom. The electronegative chlorine and fluorine atoms influence the electron density around the ring, causing the attached protons to resonate at different frequencies. organicchemistrydata.orgyoutube.com

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bonded directly to electronegative atoms like chlorine and fluorine will have their signals shifted downfield. Furthermore, the carbon atoms will show coupling to the fluorine atom (C-F coupling), which provides crucial information for assigning their positions on the ring. organicchemistrydata.orgspectrabase.com For instance, the carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF and ³JCF).

Table 1: Predicted NMR Data for this compound Note: The following data are predictive and based on typical values for similar structures. Actual experimental values may vary.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHO | 9.8 – 10.4 | s | - |

| ¹H | H-5 | 7.6 – 7.9 | d | ³JHH ≈ 8-9 Hz |

| ¹H | H-6 | 7.4 – 7.7 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 1-2 Hz |

| ¹³C | C=O | 188 – 192 | d | ³JCH ≈ 5-7 Hz |

| ¹³C | C-1 | 130 – 135 | d | - |

| ¹³C | C-2 | 135 – 140 | d | ²JCF ≈ 20-30 Hz |

| ¹³C | C-3 | 155 – 160 | d | ¹JCF ≈ 240-260 Hz |

| ¹³C | C-4 | 125 – 130 | d | ²JCF ≈ 15-25 Hz |

| ¹³C | C-5 | 128 – 133 | d | ³JCF ≈ 3-5 Hz |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

For this compound, the most prominent band in the IR spectrum is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1720 cm⁻¹. ias.ac.in The exact position is sensitive to electronic effects; electron-withdrawing groups like chlorine and fluorine can slightly increase the frequency.

Other key vibrational modes include:

Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹. researchgate.net

Aldehydic C-H stretching: This often appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2740 cm⁻¹. psu.edu

Aromatic C=C stretching: These give rise to a series of bands in the 1450-1600 cm⁻¹ region. psu.edu

C-Cl stretching: Strong absorptions for C-Cl bonds are typically found in the 600-800 cm⁻¹ range.

C-F stretching: The C-F stretch is usually a strong band appearing in the 1000-1300 cm⁻¹ region. irphouse.com

In-plane and out-of-plane bending: Numerous bands corresponding to C-H, C-C-C, and C-C-O bending vibrations appear throughout the fingerprint region (below 1500 cm⁻¹). researchgate.netpsu.edu

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, non-polar bonds like the aromatic C=C and C-Cl bonds can produce strong Raman signals. A combined analysis of both IR and Raman spectra, often supported by DFT calculations, allows for a comprehensive assignment of the molecule's 30 fundamental vibrational modes. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aldehydic C-H Stretch | 2720 - 2850 | Medium-Weak (often two bands) |

| Carbonyl (C=O) Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-F Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₇H₃Cl₂FO), the molecular weight is approximately 192 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (191.9545 Da). uni.lu A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. nist.gov

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. chemguide.co.uk Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical (-H•): This results in a stable acylium ion (M-1)⁺, which is often a very prominent peak. youtube.com

Loss of the formyl group (-CHO•): This gives a dichlorofluorophenyl cation (M-29)⁺.

Loss of carbon monoxide (-CO): Following the loss of H•, the (M-1)⁺ ion can lose CO to give the dichlorofluorophenyl cation (M-29)⁺. youtube.com

Loss of chlorine radical (-Cl•): This leads to an (M-35)⁺ or (M-37)⁺ peak.

Analyzing these fragments helps to piece together the structure of the original molecule. libretexts.orgnih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for ³⁵Cl) | Identity/Origin |

|---|---|---|---|

| [M]⁺ | [C₇H₃Cl₂FO]⁺ | 192 | Molecular Ion |

| [M-1]⁺ | [C₇H₂Cl₂FO]⁺ | 191 | Loss of H• from aldehyde |

| [M-29]⁺ | [C₆H₂Cl₂F]⁺ | 163 | Loss of CHO• or (H• + CO) |

Rotational Spectroscopy for Conformational Landscapes and Precise Geometries

Rotational spectroscopy, typically performed in the gas phase using microwave radiation, provides exceptionally precise information about molecular geometry and conformational preferences. By measuring the transition frequencies between rotational energy levels, highly accurate rotational constants (A, B, C) can be determined. These constants are inversely related to the molecule's moments of inertia, which are defined by the atomic masses and their positions.

For this compound, the primary conformational question concerns the orientation of the aldehyde group relative to the aromatic ring. It is expected to be planar to maximize conjugation. Rotational spectroscopy can distinguish between the O-trans and O-cis conformers (referring to the orientation of the carbonyl oxygen with respect to a specific substituent) and determine their relative energies. Studies on benzaldehyde itself show it has a planar structure. rsc.org

By analyzing the spectra of different isotopologues (e.g., ¹³C or ¹⁸O substituted species), the precise coordinates of each atom can be determined, leading to a detailed molecular structure with bond lengths and angles accurate to within thousandths of an angstrom and tenths of a degree, respectively. rsc.org This technique can also provide information on the molecule's dipole moment through the Stark effect. rsc.orgwikipedia.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The absorption spectrum of an aromatic aldehyde like this compound is characterized by specific electronic transitions.

Two main types of transitions are expected for benzaldehyde derivatives:

π → π* transitions: These are typically high-intensity absorptions (large molar absorptivity, ε) and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the carbonyl group. For benzaldehyde, these transitions occur around 245 nm and 280 nm. youtube.com

n → π* transitions: This involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (small ε). youtube.com They occur at longer wavelengths, typically in the 300-350 nm region for benzaldehydes. researchgate.net

The chloro and fluoro substituents on the benzene ring act as auxochromes. Their presence can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima and can also affect the intensity of the absorption bands. researchgate.net The specific shifts depend on the interplay between their electron-withdrawing inductive effects and electron-donating resonance effects.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorobenzaldehyde |

| 3,5-Dichlorobenzaldehyde |

| 4-Fluorobenzaldehyde |

| Benzaldehyde |

| Benzene |

| Carbon monoxide |

| Chlorine |

| Fluorine |

| Hydrogen |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-3-fluorobenzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves halogenation and formylation of substituted benzene derivatives. For example, substituted benzaldehydes are synthesized via condensation reactions under reflux with catalysts like glacial acetic acid, followed by solvent evaporation and filtration . Optimization may involve adjusting reflux time (e.g., 4–6 hours), solvent polarity (absolute ethanol), or stoichiometric ratios of reactants. Contradictions in yield often arise from competing side reactions (e.g., over-halogenation), which can be mitigated by controlled temperature and stepwise addition of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : and NMR are critical for confirming fluorine and chlorine positions. For example, chemical shifts typically appear between -110 to -130 ppm for meta-fluorine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 193.0 [M+H]) and fragmentation patterns.

- IR : Stretching vibrations for aldehyde (C=O, ~1700 cm) and C-F/C-Cl bonds (1100–500 cm) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For instance, the aldehyde group’s electron-deficient nature makes it reactive toward nucleophiles like amines. Docking studies with target proteins (e.g., enzymes) can prioritize derivatives for synthesis by simulating binding affinities. Tools like PubChem and NIST databases provide structural parameters for modeling .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from assay conditions (e.g., pH, solvent). Systematic approaches include:

- Dose-Response Curves : Validate IC values across multiple cell lines.

- Metabolic Stability Tests : Assess degradation in liver microsomes to rule out false negatives.

- SAR Analysis : Compare substituent effects (e.g., replacing chlorine with methoxy groups) to isolate pharmacophores .

Q. How do solvent and catalyst choices influence regioselectivity in Friedel-Crafts alkylation using this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, favoring para-substitution on aromatic rings. Lewis acids like AlCl stabilize transition states but may cause over-alkylation. Contrasting data from dichloromethane (low polarity) vs. acetonitrile (high polarity) highlight solvent-dependent regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.